Prephytoene pyrophosphate
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Overview
Description
Prephytoene pyrophosphate is an organic compound that serves as a precursor in the biosynthesis of carotenoids. It is a key intermediate in the pathway leading to the formation of phytoene, which is the first committed step in carotenoid biosynthesis. Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and providing photoprotection. They are also important for human nutrition as dietary sources of vitamin A and antioxidants .
Preparation Methods
Prephytoene pyrophosphate is synthesized through the action of the enzyme phytoene synthase. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form prephytoene diphosphate, which is then converted to phytoene within the active site of the enzyme . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) as cofactors and occur in plastids, the site of carotenoid biosynthesis in plant cells .
Chemical Reactions Analysis
Prephytoene pyrophosphate undergoes several types of chemical reactions, primarily within the carotenoid biosynthesis pathway:
Scientific Research Applications
Prephytoene pyrophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of prephytoene diphosphate involves its conversion to phytoene by the enzyme phytoene synthase. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form prephytoene diphosphate, which then undergoes a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement to form phytoene . The molecular targets involved in this process include the active site of phytoene synthase and the magnesium ions that act as cofactors .
Comparison with Similar Compounds
Prephytoene pyrophosphate is similar to other intermediates in the carotenoid biosynthesis pathway, such as:
Geranylgeranyl diphosphate: The immediate precursor that condenses to form prephytoene diphosphate.
Lycopene and Beta-carotene: Carotenoids derived from phytoene, which have distinct structures and functions.
The uniqueness of prephytoene diphosphate lies in its role as a critical intermediate that bridges the gap between the initial precursors and the final carotenoid products .
Properties
CAS No. |
38005-61-7 |
---|---|
Molecular Formula |
C40H68O7P2 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
InChI Key |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Key on ui other cas no. |
38005-61-7 |
physical_description |
Solid |
Synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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